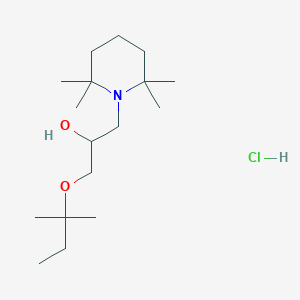

1-(Tert-pentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-pentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H36ClNO2 and its molecular weight is 321.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Research demonstrates the compound's utility in organic synthesis, particularly in alcohol oxidation processes. For instance, a study developed an efficient 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO) catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent. This method allows for the oxidation of a variety of alcohols to their corresponding carbonyl compounds in high to excellent yields under environmentally friendly conditions (Xiao‐Qiang Li & Chi Zhang, 2009).

Materials Science and Catalysis

The compound finds application in materials science, especially in the synthesis and characterization of novel materials. An example includes the study of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for oxidative alkenol cyclization by tert-butyl hydroperoxide. These complexes have been demonstrated to efficiently catalyze oxidative cyclization, showing the compound's potential in catalytic processes (M. Dönges et al., 2014).

Radical Polymerization

In the field of polymer science, research on the initiation mechanisms in radical polymerization involving tert-alkyl peroxypivalates reveals the compound's role in generating alkoxyl radicals that undergo selective addition to methyl methacrylate (MMA). This process highlights the compound's utility in the selective polymerization of MMA, contributing to the development of new polymeric materials (Tomoyuki Nakamura et al., 1997).

Chemical Stability and Reactivity

Another study focuses on the conformation and reactivity of related piperidine derivatives, providing insights into the compound's chemical stability and potential reactivity patterns. This research is crucial for understanding the fundamental properties of the compound, which can inform its application in various chemical reactions and material development (M. Cygler et al., 1980).

properties

IUPAC Name |

1-(2-methylbutan-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-8-17(6,7)20-13-14(19)12-18-15(2,3)10-9-11-16(18,4)5;/h14,19H,8-13H2,1-7H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTWXYCNKIFPNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1C(CCCC1(C)C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2620638.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2620639.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)

![Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B2620653.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620656.png)

![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)

![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((((tetrahydrofuran-2-yl)methyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)